
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, also known as TEA, is a chemical compound that has been extensively studied for its potential use in scientific research. TEA is a member of the triazole family of compounds, which have been shown to have a variety of biological activities. In
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide involve intricate processes that yield compounds with potential biological activities. For instance, the synthesis of novel triazole derivatives and their antimicrobial activities were investigated, showcasing the methodological advancements in creating compounds with enhanced bioactivity (Altıntop et al., 2011). Similarly, the modification of acetamide derivatives to explore their PI3K inhibitory potential indicates the therapeutic applications of these compounds in cancer research (Wang et al., 2015).
Biological Evaluation
The biological evaluation of acetamide derivatives and their analogs highlights their potential in medicinal chemistry, especially as antimicrobial and anticancer agents. For example, novel dipeptide derivatives attached to a triazole-pyridine moiety were synthesized and evaluated for their antimicrobial activity, demonstrating the diverse therapeutic applications of these compounds (Abdel-Ghany et al., 2013). Furthermore, the investigation of novel imines and thiazolidinones for their antimicrobial evaluation underscores the significance of these compounds in addressing microbial resistance (Fuloria et al., 2009).
Pharmacological Assessment
Pharmacological assessments of related compounds elucidate their therapeutic potential, particularly in the context of anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthesis and pharmacological assessment of novel acetamide derivatives reveal their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the broad spectrum of their medicinal applications (Rani et al., 2016).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-20-13-5-3-12(4-6-13)11-14(19)15-9-10-18-16-7-8-17-18/h3-8H,2,9-11H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVBVTZRMWUDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2539683.png)
![4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2539685.png)
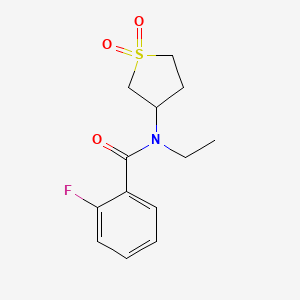
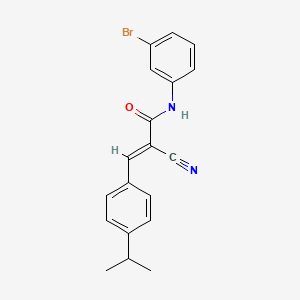
![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2539691.png)
![1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2539692.png)
![5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2539694.png)

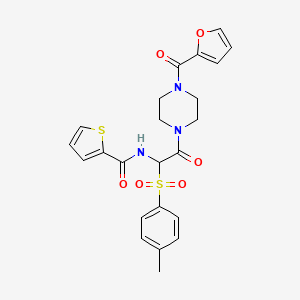
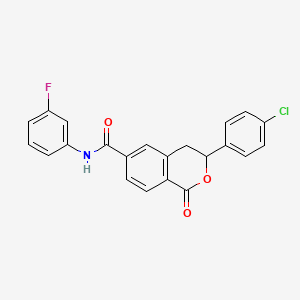
![3-[Methyl(phenyl)amino]propan-1-ol](/img/structure/B2539699.png)

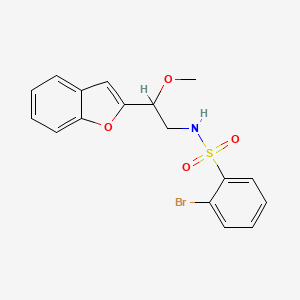
![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2539705.png)